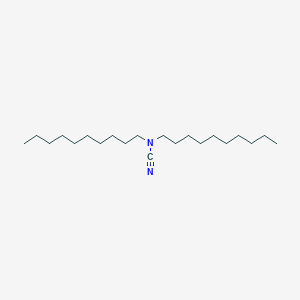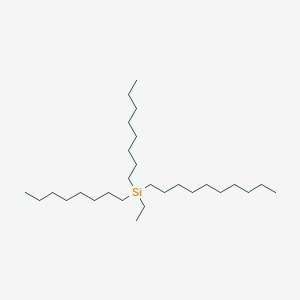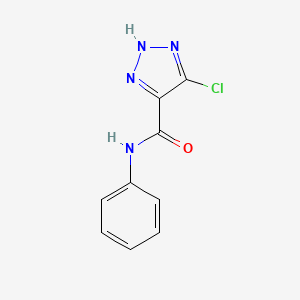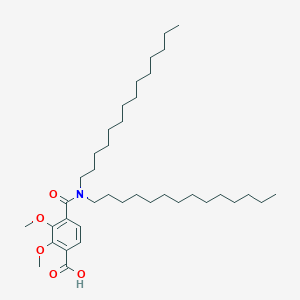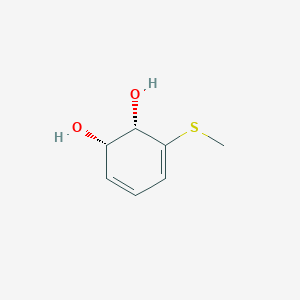
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with a methylsulfanyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the enzymatic transesterification of a precursor compound, such as (±)-trans-2-methoxycyclohexanol, using immobilized lipase as a catalyst . The reaction typically occurs in the presence of vinyl acetate and triethylamine in a solvent like cyclohexane.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes or chemical synthesis routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl groups can produce various esters or ethers.
Applications De Recherche Scientifique
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, the hydroxyl groups may participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-methoxycyclohexanol: A precursor in the synthesis of (1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol.
Cyclohexane-1,2-diol: A structurally similar compound with hydroxyl groups but lacking the methylsulfanyl group.
Cyclohexa-3,5-diene-1,2-diol: Similar structure but without the methylsulfanyl substitution.
Uniqueness
The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
138769-97-8 |
|---|---|
Formule moléculaire |
C7H10O2S |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
(1S,2S)-3-methylsulfanylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-5,7-9H,1H3/t5-,7-/m0/s1 |
Clé InChI |
DBLGHEPWIKOYJW-FSPLSTOPSA-N |
SMILES isomérique |
CSC1=CC=C[C@@H]([C@@H]1O)O |
SMILES canonique |
CSC1=CC=CC(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


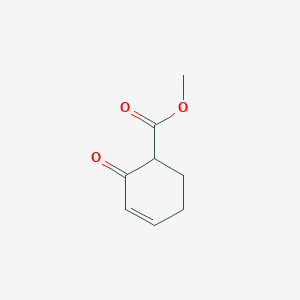
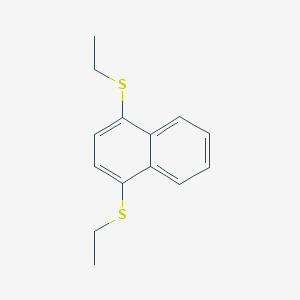

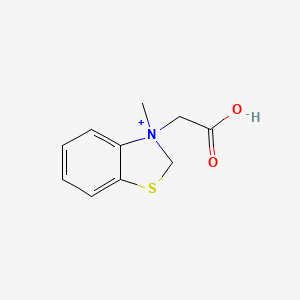
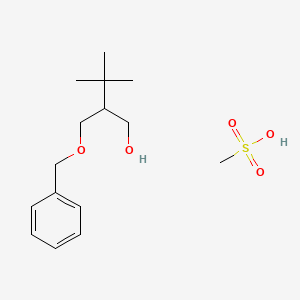
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
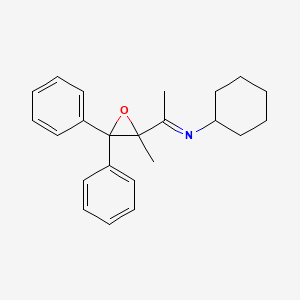
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

